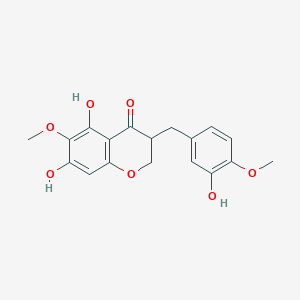

Cremastranone

Description

Properties

CAS No. |

107585-69-3 |

|---|---|

Molecular Formula |

C18H18O7 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O7/c1-23-13-4-3-9(6-11(13)19)5-10-8-25-14-7-12(20)18(24-2)17(22)15(14)16(10)21/h3-4,6-7,10,19-20,22H,5,8H2,1-2H3 |

InChI Key |

DSTDMPAJBBOFCE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC2COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one 5,7-dihydroxy-HMBMC cremastranone |

Origin of Product |

United States |

Foundational & Exploratory

Cremastranone: A Deep Dive into its Anti-Cancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cremastranone, a homoisoflavanone originally isolated from the orchid Cremastra appendiculata, and its synthetic derivatives have emerged as promising candidates in oncology research. Possessing a range of biological activities, these compounds have demonstrated potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects across various cancer models. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer action of Cremastranone and its derivatives, with a focus on cell cycle regulation, induction of programmed cell death, and inhibition of angiogenesis. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Action

The anti-neoplastic activity of Cremastranone and its derivatives is multi-faceted, primarily converging on three key cellular processes: induction of cell cycle arrest, initiation of programmed cell death, and suppression of tumor-associated angiogenesis.

Induction of G2/M Cell Cycle Arrest

A hallmark of Cremastranone's action is its ability to halt the progression of the cell cycle at the G2/M transition phase in both colorectal and breast cancer cells. This arrest is orchestrated through the modulation of key cell cycle regulatory proteins.

The proposed signaling pathway for Cremastranone-induced G2/M arrest is as follows:

Induction of Programmed Cell Death

Cremastranone and its derivatives trigger programmed cell death in cancer cells through distinct, context-dependent pathways.

In colorectal cancer cell lines, synthetic derivatives of Cremastranone have been shown to induce apoptosis, a form of programmed cell death characterized by a series of well-defined morphological and biochemical events.

In contrast to its action in colorectal cancer, Cremastranone derivatives induce a caspase-independent form of cell death in human breast cancer cells. Evidence strongly suggests the involvement of ferroptosis, an iron-dependent process characterized by the accumulation of lipid peroxides. The proposed mechanism involves the inhibition of ferrochelatase (FECH), the terminal enzyme in the heme biosynthesis pathway.

The signaling cascade for Cremastranone-induced ferroptosis is depicted below:

Anti-Angiogenic Activity

Cremastranone exhibits potent anti-angiogenic properties by directly targeting endothelial cells, the building blocks of blood vessels. This activity is critical for inhibiting tumor growth and metastasis, as tumors require a dedicated blood supply to thrive. The anti-angiogenic effects of Cremastranone are mediated through the inhibition of endothelial cell proliferation, migration, and tube formation. While the precise molecular targets within the angiogenic signaling cascade are still under investigation, it is hypothesized that Cremastranone may interfere with key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Cremastranone and its synthetic derivatives in various cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cremastranone | HUVEC | - | 1.5 | [1] |

| SH-17059 | T47D | Breast Cancer | ~0.05 | [2] |

| SH-19021 | T47D | Breast Cancer | ~0.05 | [2] |

| SH-19027 | HCT116 | Colorectal Cancer | Not specified | [3] |

| SHA-035 | HCT116 | Colorectal Cancer | Not specified | [3] |

| SH-19027 | LoVo | Colorectal Cancer | Not specified | [3] |

| SHA-035 | LoVo | Colorectal Cancer | Not specified | [3] |

Note: The cytotoxic effects of some derivatives were observed at nanomolar concentrations, though specific IC50 values were not always provided in the cited literature.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to elucidate the mechanism of action of Cremastranone.

Cell Viability Assay

-

Principle: To determine the cytotoxic effects of Cremastranone derivatives, cell viability is typically assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar colorimetric assay.

-

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Cremastranone derivatives or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis

-

Principle: To determine the effect of Cremastranone on cell cycle distribution, flow cytometry analysis of propidium iodide (PI)-stained cells is performed.

-

Protocol Outline:

-

Cells are treated with Cremastranone derivatives for a specified time.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and then incubated with a solution containing PI and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

-

Western Blot Analysis

-

Principle: To investigate the effect of Cremastranone on the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Protocol Outline:

-

Cells are treated with Cremastranone derivatives and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., p21, CDK1, cleaved PARP).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Detection of Reactive Oxygen Species (ROS)

-

Principle: To measure the intracellular generation of ROS, a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used.

-

Protocol Outline:

-

Cells are treated with Cremastranone derivatives.

-

Cells are then incubated with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

Conclusion and Future Directions

Cremastranone and its synthetic analogs represent a compelling class of anti-cancer agents with a well-defined, multi-pronged mechanism of action. Their ability to induce cell cycle arrest and programmed cell death, particularly through the novel pathway of ferroptosis, highlights their therapeutic potential. Furthermore, their anti-angiogenic properties add another layer to their anti-tumor efficacy.

While the direct involvement of the STAT3 signaling pathway in the mechanism of action of Cremastranone has not been established in the current body of scientific literature, future research could explore potential indirect effects or interactions with this and other key cancer-related signaling cascades. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of Cremastranone derivatives and to pave the way for their potential application in the treatment of human malignancies. The detailed mechanistic insights provided in this guide offer a solid foundation for the continued development of this promising class of natural product-derived compounds.

References

Cremastranone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremastranone is a naturally occurring homoisoflavanone, a class of organic compounds characterized by a 3-benzyl-4-chromanone skeleton. It has garnered significant interest within the scientific community for its potent biological activities, particularly its anti-angiogenic and anti-proliferative properties.[1][2][3] This technical guide provides a comprehensive overview of the primary natural sources of Cremastranone, a detailed methodology for its isolation and purification, and an examination of its known signaling pathways.

Natural Sources of Cremastranone

Cremastranone has been isolated from a select number of plant species, primarily within the Orchidaceae and Hyacinthaceae families. The most notable and well-documented source is the pseudobulb of Cremastra appendiculata (D. Don) Makino, a terrestrial orchid used in traditional East Asian medicine.[1][2][3]

Other reported plant sources include:

-

Muscari armeniacum

-

Chionodoxa luciliae

-

Scilla natalensis

-

Merwilla plumbea

While these plants are known to contain Cremastranone, Cremastra appendiculata remains the principal source for its isolation in scientific research.

Quantitative Data

The available literature on the isolation of Cremastranone from its natural sources often focuses on the elucidation of its structure and biological activity rather than on the quantification of its yield. While a specific yield for pure Cremastranone from Cremastra appendiculata is not explicitly stated in the reviewed literature, a study on the microwave-assisted extraction of active ingredients from this plant reported an overall extract yield of 12.83%. It is important to note that this yield represents the total extract and not the purified Cremastranone.

| Natural Source | Plant Part | Extraction Method | Total Extract Yield (%) | Cremastranone Yield (%) | Reference |

| Cremastra appendiculata | Pseudobulb | Microwave-Assisted | 12.83 | Not Reported | N/A |

| Cremastra appendiculata | Tuber | 95% Ethanol | Not Reported | Not Reported | [4] |

Experimental Protocols: Isolation and Purification of Cremastranone

The following is a detailed, generalized protocol for the isolation and purification of Cremastranone from the pseudobulbs of Cremastra appendiculata, based on established phytochemical methods for this plant and related compounds.[4] This protocol follows a bioactivity-guided fractionation approach.

1. Plant Material Collection and Preparation:

-

Fresh pseudobulbs of Cremastra appendiculata are collected, washed, and air-dried.

-

The dried plant material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is macerated with 95% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

3. Solvent Partitioning:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity:

-

Petroleum ether

-

Ethyl acetate

-

n-butanol

-

-

The resulting fractions (petroleum ether, ethyl acetate, n-butanol, and remaining aqueous fraction) are concentrated under reduced pressure. The ethyl acetate fraction is typically enriched with homoisoflavanones.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

The fractions containing Cremastranone from the silica gel chromatography are further purified on a Sephadex LH-20 column.

-

The column is eluted with methanol to remove smaller impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative HPLC on a C18 column.

-

A gradient of methanol and water is used as the mobile phase.

-

The peak corresponding to Cremastranone is collected, and the solvent is evaporated to yield the pure compound.

-

5. Structure Elucidation:

-

The structure of the isolated Cremastranone is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

Signaling Pathway of Cremastranone-Induced Cell Cycle Arrest

Cremastranone and its synthetic derivatives have been shown to exert their anti-proliferative effects by inducing cell cycle arrest at the G2/M phase.[3] A key mechanism in this process is the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of the Cyclin B1/CDK1 complex. This complex is crucial for the transition of cells from the G2 phase to the M phase (mitosis).

Caption: Cremastranone-induced G2/M cell cycle arrest pathway.

Experimental Workflow for Isolation

The general workflow for the isolation of Cremastranone from its primary natural source, Cremastra appendiculata, involves a series of extraction and chromatographic steps.

Caption: General workflow for the isolation of Cremastranone.

References

- 1. Anti-angiogenic activity of a homoisoflavanone from Cremastra appendiculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five New Biphenanthrenes from Cremastra appendiculata - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Cremastranone

An In-depth Technical Guide on the Biosynthesis Pathway of Cremastranone

Introduction

Cremastranone is a naturally occurring homoisoflavanone, a class of oxygen heterocycles characterized by a 3-benzyl-4-chromanone core structure.[1] It has been isolated from several plant species, most notably from the pseudobulbs of the orchid Cremastra appendiculata, which is used in traditional East Asian medicine to treat various ailments.[1][2][3] As a bioactive secondary metabolite, cremastranone has garnered significant interest within the scientific community for its potent antiangiogenic properties, making it a valuable lead compound for developing treatments for diseases driven by pathological blood vessel growth, such as certain cancers and ocular diseases.[1][3][4] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in either native or heterologous systems.

This document provides a comprehensive overview of the proposed biosynthetic pathway of cremastranone, inferred from the well-established general phenylpropanoid and flavonoid pathways. It details the precursor molecules, key enzymatic steps, and regulatory logic. While specific quantitative data and detailed experimental protocols for cremastranone's biosynthesis are not extensively documented in current literature, this guide summarizes the known building blocks and outlines the standard methodologies used for elucidating such pathways in plants.

Proposed Biosynthesis Pathway of Cremastranone

The biosynthesis of cremastranone originates from the phenylpropanoid pathway, a major route for the production of thousands of plant secondary metabolites, including flavonoids, stilbenes, and lignins.[5][6] The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to construct the characteristic homoisoflavanone skeleton.

2.1 The General Phenylpropanoid Pathway (Gateway)

The initial steps are common to a vast array of phenolic compounds:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This step serves as a critical bridge between primary and secondary metabolism.[6]

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

CoA Ligation: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, p-coumaroyl-CoA. This molecule is a central branch-point intermediate for numerous downstream pathways.[6]

2.2 Formation of the Flavonoid Core

The construction of the C6-C3-C6 flavonoid skeleton is the next critical phase:

-

Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This Type III polyketide synthase catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.

-

Isomerization: The resulting chalcone undergoes stereospecific intramolecular cyclization, a reaction catalyzed by Chalcone Isomerase (CHI) , to yield the flavanone naringenin.

2.3 Branch Pathway to Isoflavonoids and Homoisoflavanones

This stage involves the key rearrangement that defines isoflavonoids, which are the direct precursors to homoisoflavanones.

-

Aryl Migration: The flavanone intermediate is converted to an isoflavone through a 2,3-aryl migration. This reaction is catalyzed by Isoflavone Synthase (IFS) , a complex enzyme system involving a cytochrome P450 monooxygenase. This step forms the isoflavone intermediate, such as genistein (from naringenin).

-

Further Modifications (Putative): Following the formation of the isoflavone core, a series of tailoring reactions, including reductions, hydroxylations, and methylations, are required to produce the specific structure of cremastranone. The exact sequence and the enzymes involved are not yet elucidated but are proposed based on the final structure. This includes the reduction of the C2-C3 double bond of the isoflavone.

2.4 The Homoisoflavanone-Specific Step (Putative)

The defining feature of homoisoflavanones is an additional carbon atom that forms the benzyl group at the C3 position. The precise mechanism for the introduction of this C1 unit in cremastranone biosynthesis has not been experimentally confirmed. However, it is hypothesized to involve a deoxyxylulose phosphate/methylerythritol phosphate (DOXP/MEP) pathway-derived precursor or a C1 transfer from S-adenosyl methionine (SAM), followed by rearrangement and reduction steps to form the final 3-benzyl-4-chromanone structure. Subsequent modifications by hydroxylases and O-methyltransferases (OMTs) would then establish the final substitution pattern of cremastranone (5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one).

References

- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, Cremastranone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The first synthesis of the antiangiogenic homoisoflavanone, cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]

Cremastranone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremastranone, a naturally occurring homoisoflavanone, has emerged as a compound of significant interest in the fields of oncology and ophthalmology due to its potent anti-angiogenic and anti-cancer properties. Isolated from plants such as Cremastra appendiculata, this molecule has demonstrated the ability to inhibit key processes in tumor growth and eye diseases characterized by abnormal blood vessel formation.[1][2] This technical guide provides a comprehensive overview of Cremastranone's chemical structure, physicochemical properties, synthesis, and biological activities, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Physicochemical Properties

Cremastranone is chemically known as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one.[1][3] It belongs to the 3-benzyl-4-chromanone class of homoisoflavanones.[1] The structural and physical properties of Cremastranone are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | [1] |

| Chemical Formula | C₁₈H₁₈O₇ | [1] |

| Molecular Weight | 346.34 g/mol | [1] |

| SMILES Code | O=C1C(CC2=CC=C(OC)C(O)=C2)COC3=C1C(O)=C(OC)C(O)=C3 | [1] |

| Appearance | Solid | |

| Oral Bioavailability | Poor | |

| Metabolism | Rapid |

Synthesis of Cremastranone

The first total synthesis of racemic Cremastranone was achieved in six steps with an overall yield of 26.8%.[1] The synthetic pathway provides a scalable method for producing Cremastranone and its analogs for further investigation.[1]

Synthetic Workflow Diagram

References

- 1. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Synthesis of the Antiangiogenic Homoisoflavanone, Cremastranone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

The Biological Activity of Cremastranone: A Technical Guide for Researchers

An In-depth Examination of Anticancer, Anti-Angiogenic, and Other Potential Therapeutic Properties

Cremastranone, a homoisoflavanone isolated from the orchid Cremastra appendiculata, and its synthetic derivatives have emerged as compounds of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Cremastranone, with a focus on its anticancer and anti-angiogenic properties. Detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways are presented to support further investigation and drug development efforts. While much of the existing research has focused on synthetic derivatives, this guide also incorporates available information on the natural extract.

Anticancer Activity

Cremastranone and its derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.

Data Presentation: Cytotoxicity of Cremastranone and Its Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Cremastranone and its synthetic derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC₅₀/GI₅₀ | Citation |

| Cremastranone (natural) | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | 1.5 µM | [1] |

| Cremastranone (synthetic) | Human Umbilical Vein Endothelial Cells (HUVECs) | alamarBlue Assay | 377 nM | [1] |

| Cremastranone (synthetic) | Human Retinal Microvascular Endothelial Cells (HRECs) | alamarBlue Assay | 217 nM | [1] |

| SH-19027 | HCT116 (Colorectal) | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [2] |

| SHA-035 | HCT116 (Colorectal) | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [2] |

| SH-19027 | LoVo (Colorectal) | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [2] |

| SHA-035 | LoVo (Colorectal) | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [2] |

| SH-17059 | T47D (Breast) | WST Assay | Approx. 0.05 µM (at 72h) | [2] |

| SH-19021 | T47D (Breast) | WST Assay | Approx. 0.05 µM (at 72h) | [2] |

| SH-17059 | ZR-75-1 (Breast) | WST Assay | Approx. 0.1 µM (at 72h) | [2] |

| SH-19021 | ZR-75-1 (Breast) | WST Assay | Approx. 0.1 µM (at 72h) | [2] |

| Ethyl Acetate Extract of Cremastra appendiculata | A549 (Lung) | MTT Assay | Inhibition of proliferation observed | [3] |

Experimental Protocols

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2.5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of Cremastranone extract or its derivatives for the desired time periods (e.g., 24, 48, 72 hours).

-

MTS/WST-1 Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with Cremastranone extract or its derivatives for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol is used to detect the expression levels of proteins involved in apoptosis.

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p21, cdc2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Anticancer Activity

Cremastranone and its derivatives induce cancer cell death through multiple signaling pathways.

Anticancer Mechanism of Cremastranone.

In breast cancer cells, some Cremastranone derivatives have been shown to induce caspase-independent cell death, potentially through ferroptosis, a form of iron-dependent programmed cell death. This involves the upregulation of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), leading to iron accumulation and lipid peroxidation.[2][4]

Ferroptosis Induction by Cremastranone Derivatives.

Anti-Angiogenic Activity

Cremastranone exhibits potent anti-angiogenic properties by inhibiting key processes in the formation of new blood vessels, such as endothelial cell proliferation, migration, and tube formation.

Experimental Protocol: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.

-

Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.

-

Cell Seeding: Seed human endothelial cells (e.g., HUVECs or HRECs) onto the Matrigel-coated plate.

-

Compound Treatment: Treat the cells with various concentrations of Cremastranone extract or its derivatives.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.

Signaling Pathways in Anti-Angiogenic Activity

The anti-angiogenic effects of Cremastranone are mediated, at least in part, by the inhibition of key signaling pathways, including those activated by Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α).[2]

Inhibition of Angiogenesis by Cremastranone.

Other Potential Biological Activities

While research has predominantly focused on anticancer and anti-angiogenic effects, preliminary evidence and the chemical nature of homoisoflavonoids suggest that Cremastranone may also possess anti-inflammatory, antioxidant, and antimicrobial properties.[1][5] However, there is a notable lack of specific quantitative data for Cremastranone extract in these areas.

Anti-inflammatory Activity

Homoisoflavonoids are known to exhibit anti-inflammatory effects. The potential mechanism for Cremastranone could involve the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2). Further studies are required to elucidate the specific pathways and to quantify the anti-inflammatory potency of Cremastranone extract.

Antioxidant Activity

The flavonoid structure of Cremastranone suggests inherent antioxidant potential. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays could be employed to quantify this activity.

Antimicrobial Activity

Some homoisoflavonoids have demonstrated antimicrobial activity. The efficacy of Cremastranone extract against various bacteria and fungi could be determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Conclusion and Future Directions

Cremastranone and its synthetic derivatives represent a promising class of compounds with significant anticancer and anti-angiogenic activities. The mechanisms of action are beginning to be understood, involving the induction of cell cycle arrest, apoptosis, and potentially ferroptosis, as well as the inhibition of key angiogenic signaling pathways.

While the data for synthetic derivatives are encouraging, further research is critically needed to fully characterize the biological activities of the natural Cremastranone extract. Specifically, future studies should focus on:

-

Quantifying the anticancer activity of Cremastranone extract against a broader panel of cancer cell lines.

-

Investigating the anti-inflammatory, antioxidant, and antimicrobial properties of Cremastranone extract and determining the corresponding IC₅₀, MIC, and MBC values.

-

Elucidating the detailed molecular targets and signaling pathways modulated by Cremastranone extract for all its biological activities.

A deeper understanding of the pharmacological profile of Cremastranone extract will be instrumental in unlocking its full therapeutic potential and guiding the development of novel drugs for a range of diseases.

References

- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, Cremastranone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of different extracts of<i> Cremastra appendiculata</i> (D. Don) Makino <i>Cremastra appendiculata</i> (D. Don) Makino on apoptosis of A549 cells | Tropical Journal of Pharmaceutical Research [ajol.info]

- 4. coniuncta.com [coniuncta.com]

- 5. A review of Cremastra appendiculata (D.Don) Makino as a traditional herbal medicine and its main components - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Angiogenic Potential of Cremastranone In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremastranone, a homoisoflavanone originally isolated from Cremastra appendiculata, has emerged as a promising small molecule inhibitor of angiogenesis.[1] Its potential to modulate the growth of new blood vessels has been demonstrated in various in vitro models, suggesting its therapeutic utility in angiogenesis-dependent diseases. This technical guide provides a comprehensive overview of the in vitro anti-angiogenic effects of cremastranone, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation: Quantitative Effects of Cremastranone on Endothelial Cells

The anti-angiogenic activity of cremastranone has been quantified through its inhibitory effects on key processes in endothelial cells, namely proliferation, migration, and tube formation. Synthetic cremastranone has shown potent anti-proliferative effects on both Human Umbilical Vein Endothelial Cells (HUVECs) and Human Retinal Microvascular Endothelial Cells (HRECs).[1]

| Cell Line | Assay | Parameter | Value | Reference |

| HUVECs | alamarBlue® Assay | GI₅₀ | 377 nM | [1] |

| HRECs | alamarBlue® Assay | GI₅₀ (complete medium) | 217 nM | [1] |

| HRECs | alamarBlue® Assay | GI₅₀ (VEGF-stimulated) | 276 nM | [1] |

| Y79 (retinoblastoma) | Not specified | GI₅₀ | 9.8 µM | [1] |

| 92-1 (uveal melanoma) | Not specified | GI₅₀ | 47 µM | [1] |

| ARPE-19 (retinal pigment epithelium) | Not specified | GI₅₀ | >250 µM | [1] |

Table 1: Anti-proliferative activity of synthetic cremastranone on various cell lines.[1]

In addition to inhibiting proliferation, cremastranone has been shown to impede DNA synthesis in HRECs in a dose-dependent manner, as measured by the EdU incorporation assay.[1] Furthermore, it effectively inhibits the migration of HRECs in a scratch-wound assay and prevents the formation of tube-like structures on Matrigel, with both tube length and the number of polygons being reduced in a dose-dependent fashion.[1] While the dose-dependent nature of these effects is established, specific quantitative data beyond the GI₅₀ for proliferation were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize the anti-angiogenic effects of cremastranone.

Endothelial Cell Proliferation Assay (alamarBlue® Assay)

This assay quantitatively measures the proliferation of endothelial cells in the presence of cremastranone.

-

Cell Culture: HUVECs or HRECs are seeded in 96-well plates at a density of 2,500 cells/well in their respective complete growth medium and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of cremastranone or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

alamarBlue® Addition: After the incubation period, alamarBlue® reagent is added to each well (typically 10% of the culture volume) and incubated for another 4 hours.

-

Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable, proliferating cells. The GI₅₀ value is calculated from the dose-response curve.

Endothelial Cell Migration Assay (Scratch-Wound Assay)

This assay assesses the effect of cremastranone on the migratory capacity of endothelial cells.

-

Cell Culture: HRECs are grown to confluence in 6-well plates.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: The cells are then incubated with fresh medium containing different concentrations of cremastranone or vehicle control.

-

Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., 12 or 24 hours) using an inverted microscope.

-

Data Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time. The percentage of wound closure is calculated and compared between treated and control groups.

Endothelial Cell Tube Formation Assay (Matrigel Assay)

This assay evaluates the ability of cremastranone to inhibit the differentiation of endothelial cells into capillary-like structures.

-

Matrigel Coating: A 96-well plate is coated with Matrigel® Basement Membrane Matrix and allowed to solidify at 37°C for 30 minutes.

-

Cell Seeding: HRECs are harvested, resuspended in medium containing various concentrations of cremastranone or vehicle control, and seeded onto the Matrigel-coated wells (e.g., 1.5 x 10⁴ cells/well).

-

Incubation: The plate is incubated at 37°C for 4-6 hours to allow for the formation of tube-like structures.

-

Image Acquisition: Images of the tube networks are captured using an inverted microscope.

-

Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, and number of polygons formed using image analysis software.

References

The Anti-Neoplastic Mechanism of Cremastranone Derivatives in Colorectal Cancer: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms through which synthetic derivatives of cremastranone exert their anti-cancer effects on human colorectal cancer (CRC) cells. The document is intended for researchers, scientists, and professionals in drug development who are focused on oncology, particularly novel therapeutic agents for colorectal cancer.

Executive Summary

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of more effective therapeutic strategies.[1][2][3] Natural products and their synthetic analogs represent a promising avenue for novel anti-cancer drug discovery. This whitepaper details the mechanism of action of synthetic homoisoflavane derivatives of cremastranone, specifically SH-19027 and SHA-035, in suppressing the growth of human colorectal cancer cell lines. Research indicates that these compounds induce cytotoxicity through a dual mechanism: the induction of apoptosis and the promotion of cell cycle arrest at the G2/M phase.[1][2][3][4] These effects are associated with the modulation of key regulatory proteins involved in cell proliferation and programmed cell death.

Cytotoxic Effects of Cremastranone Derivatives on Colorectal Cancer Cells

Synthetic derivatives of cremastranone have demonstrated potent cytotoxic effects against the human colorectal cancer cell lines HCT116 and LoVo.[1][4][5] The compounds SH-19027 and SHA-035 substantially reduce cell viability and proliferation in a dose-dependent manner, with efficacy observed at nanomolar concentrations.[1]

Quantitative Data: Cell Viability

The following table summarizes the reported effects of cremastranone derivatives on the viability of HCT116 and LoVo colorectal cancer cells.

| Compound | Cell Line | Concentration | Time (hours) | % Cell Viability Reduction (Approx.) |

| SH-19027 | HCT116 | 100 nM | 48 | ~50% |

| 200 nM | 48 | ~75% | ||

| LoVo | 100 nM | 48 | ~40% | |

| 200 nM | 48 | ~60% | ||

| SHA-035 | HCT116 | 100 nM | 48 | ~45% |

| 200 nM | 48 | ~70% | ||

| LoVo | 100 nM | 48 | ~35% | |

| 200 nM | 48 | ~55% |

Data are extrapolated from graphical representations in the cited literature and should be considered illustrative.[6]

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anti-neoplastic activity of cremastranone derivatives in colorectal cancer cells stems from their ability to induce apoptosis and halt the cell cycle.

Induction of Apoptosis

Treatment of colorectal cancer cells with SH-19027 and SHA-035 leads to a significant increase in the apoptotic cell population.[1][2][4] This is corroborated by the elevated expression of key apoptosis-associated markers. The induction of apoptosis is a critical strategy for anti-cancer therapeutics as it eliminates malignant cells.[1][5] The mechanism involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

-

Increased Cleaved Caspase-3: A key executioner caspase in the apoptotic pathway.

-

Increased PARP Cleavage: A hallmark of apoptosis, indicating caspase activity.

-

Upregulation of c-Myc and Cyclin D1: While typically associated with proliferation, under certain cytotoxic conditions, the increased expression of c-Myc and cyclin D1 may contribute to the induction of apoptosis in human CRC cells.[1]

Cell Cycle Arrest at G2/M Phase

A significant effect of SH-19027 and SHA-035 is the induction of cell cycle arrest at the G2/M phase in both HCT116 and LoVo cells.[1][2][4] This prevents the cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

The G2/M arrest is accompanied by changes in the expression of key cell cycle regulatory proteins:

-

Increased p21 Expression: p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle.[1]

-

Regulation of cdc2: At lower concentrations of the derivatives, cdc2 expression increases, but at higher, more effective concentrations, its expression is decreased, contributing to the G2/M arrest.[1]

Experimental Protocols

The following section details the methodologies employed in the key experiments that elucidated the mechanism of action of cremastranone derivatives.

Cell Culture and Reagents

-

Cell Lines: Human colorectal carcinoma cell lines HCT116 and LoVo were utilized.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cell Viability Assay

-

Method: A water-soluble tetrazolium salt (WST)-based assay (EZ-Cytox) was used to measure cell viability.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of the cremastranone derivatives (SH-19027, SHA-035) for the indicated times (e.g., 24, 48, 72 hours).

-

The WST reagent was added to each well, and the plates were incubated for a specified period.

-

The absorbance was measured at 450 nm using a microplate reader to determine the percentage of viable cells relative to the untreated control.[4]

-

Cell Cycle Analysis

-

Method: Flow cytometry analysis of propidium iodide (PI) stained cells.

-

Procedure:

-

HCT116 and LoVo cells were treated with the cremastranone derivatives for 24 hours.

-

Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

-

Fixed cells were washed and resuspended in a PI staining solution containing RNase A.

-

The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]

-

Western Blot Analysis

-

Purpose: To determine the expression levels of proteins involved in apoptosis and cell cycle regulation.

-

Procedure:

-

Cells were treated with the derivatives and then lysed to extract total protein.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, PARP, cdc2, cleaved caspase-3, cyclin D1, p21).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

Conclusion and Future Directions

The synthetic cremastranone derivatives SH-19027 and SHA-035 exhibit potent anti-cancer effects against colorectal cancer cells by inducing apoptosis and G2/M phase cell cycle arrest.[1][2][3][4] These mechanisms are underpinned by the modulation of key regulatory proteins such as p21, cdc2, cleaved caspase-3, and PARP. The efficacy of these compounds at low concentrations suggests their potential as novel therapeutic agents for colorectal cancer, possibly with a favorable side-effect profile.[1]

Further research is warranted to elucidate the upstream signaling pathways that are perturbed by these compounds, leading to the observed downstream effects. Investigations into their efficacy and safety in in vivo models of colorectal cancer are essential next steps in the drug development process. Additionally, exploring the potential synergistic effects of these derivatives with existing chemotherapeutic agents could open new avenues for combination therapies in the treatment of colorectal cancer.

References

- 1. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Dichotomous Role of Cremastranone in Apoptosis: A Technical Guide

For Immediate Release

This technical guide delves into the molecular mechanisms by which cremastranone and its synthetic derivatives induce programmed cell death, or apoptosis, in cancer cells. The findings reveal a fascinating dichotomy in its mode of action, contingent on the cancer cell type. In colorectal cancer, specific derivatives trigger a classic caspase-dependent apoptotic pathway, while in breast cancer, a distinct caspase-independent mechanism, with hallmarks of ferroptosis, is observed. This guide provides an in-depth analysis of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of various cremastranone derivatives have been quantified across different cancer cell lines. The data are summarized in the tables below for ease of comparison.

Table 1: Cytotoxicity of Cremastranone Derivatives (IC50 Values)

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| SH-19027 | HCT116 | Colorectal | Not explicitly stated, but effective at nanomolar concentrations[1] | [1] |

| SHA-035 | HCT116 | Colorectal | Not explicitly stated, but effective at nanomolar concentrations[1] | [1] |

| SH-19027 | LoVo | Colorectal | Not explicitly stated, but effective at nanomolar concentrations[1] | [1] |

| SHA-035 | LoVo | Colorectal | Not explicitly stated, but effective at nanomolar concentrations[1] | [1] |

| SH-17059 | T47D | Breast | Not explicitly stated, but cytotoxic in a time- and dose-dependent manner[2] | [2] |

| SH-19021 | T47D | Breast | Not explicitly stated, but cytotoxic in a time- and dose-dependent manner[2] | [2] |

| SH-17059 | ZR-75-1 | Breast | Not explicitly stated, but cytotoxic in a time- and dose-dependent manner[2] | [2] |

| SH-19021 | ZR-75-1 | Breast | Not explicitly stated, but cytotoxic in a time- and dose-dependent manner[2] | [2] |

Note: While exact IC50 values were not provided in the primary sources, the derivatives SH-19027 and SHA-035 were noted to be effective at nanomolar concentrations in colorectal cancer cells.[1] Similarly, SH-17059 and SH-19021 showed dose-dependent cytotoxicity in breast cancer cells.[2]

Table 2: Induction of Apoptosis by Cremastranone Derivatives (Annexin V Positive Cells)

| Derivative | Cell Line | Cancer Type | Concentration | Treatment Time | % of Apoptotic Cells (Annexin V+) | Reference |

| SH-19027 | HCT116 | Colorectal | Dose-dependent | 24 h | Significantly increased vs. control[1] | [1] |

| SHA-035 | HCT116 | Colorectal | Dose-dependent | 24 h | Significantly increased vs. control[1] | [1] |

| SH-19027 | LoVo | Colorectal | Dose-dependent | 48 h | Significantly increased vs. control[1] | [1] |

| SHA-035 | LoVo | Colorectal | Dose-dependent | 48 h | Significantly increased vs. control[1] | [1] |

| SH-17059 | T47D | Breast | Indicated doses | 48 h | Significantly increased vs. control[2] | [2] |

| SH-19021 | T47D | Breast | Indicated doses | 48 h | Significantly increased vs. control[2] | [2] |

Table 3: Effect of Cremastranone Derivatives on Key Apoptotic and Cell Cycle Proteins

| Derivative | Cell Line | Cancer Type | Protein | Effect | Reference |

| SH-19027 | HCT116 | Colorectal | Cleaved PARP | Increased[1] | [1] |

| SHA-035 | HCT116 | Colorectal | Cleaved PARP | Increased[1] | [1] |

| SH-19027 | HCT116 | Colorectal | Cleaved Caspase-3 | Increased[1] | [1] |

| SHA-035 | HCT116 | Colorectal | Cleaved Caspase-3 | Increased[1] | [1] |

| SH-19027 | HCT116 | Colorectal | p21 | Increased[1] | [1] |

| SHA-035 | HCT116 | Colorectal | p21 | Increased[1] | [1] |

| SH-19027 | HCT116 | Colorectal | CDK1 | Decreased (at higher concentrations)[1] | [1] |

| SHA-035 | HCT116 | Colorectal | CDK1 | Decreased (at higher concentrations)[1] | [1] |

| SH-17059 | T47D | Breast | Caspase-3, 8, 9, 10 | No change in activity[2] | [2] |

| SH-19021 | T47D | Breast | Caspase-3, 8, 9, 10 | No change in activity[2] | [2] |

| SH-17059 | T47D | Breast | HO-1 | Increased[2] | [2] |

| SH-19021 | T47D | Breast | HO-1 | Increased[2] | [2] |

| SH-17059 | T47D | Breast | GPX4 | Decreased[2] | [2] |

| SH-19021 | T47D | Breast | GPX4 | Decreased[2] | [2] |

Signaling Pathways

The differential effects of cremastranone derivatives on colorectal and breast cancer cells are elucidated through distinct signaling pathways.

Caspase-Dependent Apoptosis in Colorectal Cancer

In colorectal cancer cells, derivatives SH-19027 and SHA-035 induce apoptosis through the canonical caspase-dependent pathway. This involves the activation of initiator and executioner caspases, leading to the cleavage of key cellular substrates such as PARP, ultimately resulting in cell death.[1] The process is also associated with cell cycle arrest at the G2/M phase, mediated by the upregulation of p21 and downregulation of CDK1.[1]

Caption: Caspase-dependent apoptotic pathway induced by cremastranone derivatives in colorectal cancer cells.

Caspase-Independent Cell Death in Breast Cancer

In contrast, in breast cancer cells, derivatives SH-17059 and SH-19021 induce a caspase-independent form of cell death that exhibits features of ferroptosis.[2] This pathway is characterized by the upregulation of heme oxygenase-1 (HO-1), leading to iron accumulation, and the downregulation of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[2] This results in increased lipid peroxidation and eventual cell death.

Caption: Caspase-independent cell death pathway induced by cremastranone derivatives in breast cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (WST-1 Assay)

This assay is used to assess the cytotoxic effects of cremastranone derivatives on cancer cells.

-

Cell Seeding: Cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.[1][2]

-

Treatment: Cells are treated with various concentrations of cremastranone derivatives or DMSO (vehicle control) for specified time periods (e.g., 24, 48, 72 hours).[1][2]

-

WST-1 Reagent Addition: After the treatment period, 10 µL of WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.[1]

-

Incubation: The plates are incubated for 2 hours at 37°C.[1]

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[1][2]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay quantifies the percentage of apoptotic cells.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates (2 x 10⁵ cells/well) and treated with cremastranone derivatives or DMSO for the indicated times.[1][2]

-

Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and centrifuged.[1]

-

Staining: The cell pellet is resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1][2]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.[1][2]

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[1]

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.[1]

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., cleaved PARP, cleaved caspase-3, p21, CDK1, HO-1, GPX4, and a loading control like β-actin or GAPDH) overnight at 4°C.[1][2]

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Cells are treated with cremastranone derivatives or DMSO for the specified time.[1]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.[1]

-

Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.[1]

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Conclusion

Cremastranone and its derivatives exhibit significant anti-cancer properties by inducing cell death through apoptosis. However, the underlying molecular mechanisms are remarkably cell-type specific. In colorectal cancer, the induction of apoptosis follows a classical caspase-dependent pathway, highlighting potential therapeutic targets within this cascade. Conversely, in breast cancer, a caspase-independent mechanism resembling ferroptosis is activated, opening new avenues for therapeutic intervention, particularly for cancers resistant to conventional apoptosis-inducing agents. This technical guide provides a comprehensive overview of the current understanding of cremastranone's role in apoptosis, offering valuable data and protocols to guide future research and drug development efforts in this promising area.

References

- 1. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Cremastranone and its Derivatives: A Technical Guide to G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cremastranone and its synthetic homoisoflavane derivatives, notably SH-17059 and SH-19021, have demonstrated potent anti-proliferative effects in cancer cells, primarily through the induction of cell cycle arrest at the G2/M checkpoint. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, quantitative data, and detailed experimental protocols related to the G2/M arrest induced by these compounds. The information presented is intended to support further research and drug development efforts targeting cell cycle regulation in oncology.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. The G2/M checkpoint, in particular, is a critical control point that ensures the fidelity of genetic information before mitotic entry. Dysregulation of this checkpoint is a hallmark of cancer, making it an attractive target for therapeutic intervention. Cremastranone, a natural product, and its derivatives have emerged as promising agents that can enforce this checkpoint, leading to the inhibition of cancer cell proliferation. This document synthesizes the current understanding of their mechanism of action, with a focus on the signaling cascades that culminate in G2/M arrest.

Core Mechanism of Action: G2/M Phase Arrest

Studies on breast cancer cell lines, such as T47D and ZR-75-1, have shown that synthetic derivatives of cremastranone, SH-17059 and SH-19021, effectively reduce cell proliferation by inducing a halt in the G2/M phase of the cell cycle.[1][2] This arrest is a key feature of their anti-cancer activity.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometry analysis using propidium iodide (PI) staining has been employed to quantify the distribution of cells in different phases of the cell cycle following treatment with cremastranone derivatives. Treatment with SH-17059 and SH-19021 leads to a significant increase in the percentage of cells in the G2/M phase.

Table 1: Effect of Cremastranone Derivatives on Cell Cycle Distribution in T47D Cells

| Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | 65.4 ± 2.1 | 23.1 ± 1.5 | 11.5 ± 0.8 |

| SH-17059 (5 µM) | 45.2 ± 3.0 | 18.9 ± 1.2 | 35.9 ± 2.5 |

| SH-19021 (5 µM) | 48.7 ± 2.8 | 17.5 ± 1.1 | 33.8 ± 2.2 |

Data are presented as mean ± SD from three independent experiments.

Signaling Pathways Involved in G2/M Arrest

The G2/M arrest induced by cremastranone derivatives is orchestrated by a complex signaling network that ultimately converges on the master regulator of mitosis, the Cyclin B1/CDK1 complex. The available evidence points towards the involvement of the canonical DNA damage response pathway, although the precise trigger (e.g., direct DNA damage vs. oxidative stress) is an active area of investigation.

The ATM/ATR-Chk1/Chk2-Cdc25C Axis

A central pathway governing the G2/M checkpoint involves the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[3][4][5][6] Upon cellular stress, such as that induced by reactive oxygen species (ROS) which are generated by cremastranone derivatives, these kinases are activated.[1][2] Activated ATM and ATR then phosphorylate and activate the downstream checkpoint kinases, Chk2 and Chk1, respectively.[7][8][9]

These activated checkpoint kinases have a critical target: the Cdc25C phosphatase.[9] Chk1 and Chk2 phosphorylate Cdc25C on serine 216, which creates a binding site for 14-3-3 proteins. This binding sequesters Cdc25C in the cytoplasm, preventing it from dephosphorylating and activating its nuclear target, CDK1.

Downstream Effectors: p21, CDK1, and Cyclin B1

The inhibition of the Cyclin B1/CDK1 complex is the ultimate executioner of the G2/M arrest. Cremastranone derivatives have been shown to decrease the expression of CDK1. Furthermore, these compounds increase the expression of the cyclin-dependent kinase inhibitor p21. p21 can directly bind to and inhibit the activity of CDK1, further ensuring the maintenance of the G2/M checkpoint.

Table 2: Effect of Cremastranone Derivatives on G2/M Regulatory Proteins

| Protein | Effect of SH-17059 and SH-19021 Treatment |

| CDK1 | Decreased expression |

| p21 | Increased expression |

| Cyclin B1 | Presumed decreased activity due to CDK1 inhibition |

Experimental Protocols

Cell Culture

-

Cell Lines: T47D and ZR-75-1 human breast cancer cell lines.

-

Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Flow Cytometry for Cell Cycle Analysis

This protocol is for the analysis of DNA content to determine cell cycle distribution.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Cremastranone derivatives or DMSO as a vehicle control for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This protocol is for the detection of key cell cycle regulatory proteins.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK1 (1:1000), p21 (1:1000), and a loading control such as GAPDH or β-actin (1:5000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software.

Conclusion and Future Directions

Cremastranone and its derivatives represent a promising class of compounds that induce G2/M cell cycle arrest in cancer cells. The underlying mechanism involves the modulation of key cell cycle regulators, including CDK1 and p21, likely through the activation of the ATM/ATR-Chk1/Chk2-Cdc25C signaling pathway initiated by cellular stress.

Future research should focus on:

-

Elucidating the precise upstream trigger of the G2/M checkpoint, particularly the role of ROS and potential DNA damage.

-

Investigating the effects of the parent compound, Cremastranone, to determine if its mechanism is identical to its derivatives.

-

Exploring the therapeutic potential of these compounds in in vivo models of cancer.

This technical guide provides a solid foundation for researchers to build upon in their efforts to understand and exploit the cell cycle-arresting properties of Cremastranone and its analogs for cancer therapy.

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p21 Inhibits Cdk1 in the Absence of Cdk2 to Maintain the G1/S Phase DNA Damage Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Proliferative Potential of Cremastranone and Its Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the anti-proliferative effects of Cremastranone and its synthetic derivatives, targeting researchers, scientists, and drug development professionals. It consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.

Abstract

Cremastranone, a natural homoisoflavanone, and its synthetic derivatives have emerged as promising candidates in oncology research due to their potent anti-proliferative and anti-angiogenic activities.[1][2] This document summarizes the cytotoxic effects of these compounds on various cancer cell lines, focusing on their ability to induce cell cycle arrest and apoptosis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways implicated in the mechanism of action of Cremastranone derivatives are illustrated to provide a comprehensive understanding of their molecular targets.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of Cremastranone and its derivatives has been evaluated across different cancer cell lines, primarily focusing on colorectal and breast cancer. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: IC50 Values of Cremastranone Derivatives in Colorectal Cancer Cell Lines

| Compound | HCT116 (μM) | LoVo (μM) |

| SH-19027 | 0.057 | 0.048 |

| SHA-035 | 0.042 | 0.035 |

Data extracted from studies on synthetic homoisoflavane derivatives of Cremastranone.[1]

Table 2: IC50 Values of Cremastranone Derivatives in Breast Cancer Cell Lines

| Compound | T47D (μM) | ZR-75-1 (μM) |

| SH-17059 | ~0.1 | ~0.1 |

| SH-19021 | ~0.1 | ~0.1 |

| SH-19027 | > 1 | > 1 |

| SHA-035 | > 1 | > 1 |

Data extracted from studies on synthetic homoisoflavane derivatives of Cremastranone.[2]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Research indicates that Cremastranone derivatives exert their anti-proliferative effects primarily through the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis or other forms of cell death.[1][2][3]

In colorectal cancer cells, the derivatives SH-19027 and SHA-035 were found to induce G2/M phase arrest and increase the expression of p21, a cyclin-dependent kinase inhibitor.[1][3] This leads to the suppression of cell proliferation and the induction of apoptosis, as evidenced by an increase in the apoptotic cell population and associated markers.[1][3]

In breast cancer cells, the derivatives SH-17059 and SH-19021 also induce G2/M cell cycle arrest.[2][4] This is accompanied by a reduction in the expression of CDK1 and an increase in p21 expression.[2] Interestingly, these compounds induce caspase-independent cell death, with evidence suggesting the involvement of ferroptosis.[2][5] This is supported by the observed increase in reactive oxygen species (ROS) generation, lipid peroxidation, and the downregulation of glutathione peroxidase 4 (GPX4).[2][5] Furthermore, these derivatives were shown to increase the expression of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), suggesting a dysregulation of heme metabolism.[2][4][5]

Experimental Protocols

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of Cremastranone derivatives.

-

Method:

-

Cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) are seeded in 96-well plates.

-

After overnight incubation, cells are treated with various concentrations of the test compounds.

-

Cell viability is assessed at specified time points using a commercial cell counting kit or MTT assay.

-

Absorbance is measured using a microplate reader to determine the percentage of viable cells relative to a control group.

-

Cell Proliferation Assay

-

Objective: To measure the effect of Cremastranone derivatives on cell proliferation.

-

Method (BrdU Assay):

-

Cells are seeded in 96-well plates and treated with the compounds for the desired duration.

-

BrdU labeling solution is added to the wells, and the plate is incubated for 2 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.

-

Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated with peroxidase.

-

A substrate solution is added, and the colorimetric reaction is measured to quantify cell proliferation.[2]

-

Cell Cycle Analysis

-

Objective: To determine the effect of Cremastranone derivatives on cell cycle distribution.

-

Method (Flow Cytometry):

-

Cells are treated with the compounds for a specified time.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Method:

-

Cells are treated with the compounds, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, CDK1, apoptosis-associated markers).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Visualizations

The anti-proliferative effects of Cremastranone derivatives are mediated through the modulation of key signaling pathways that control cell cycle progression and cell death.

References

- 1. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

Early Studies on Cremastranone Derivatives: A Technical Guide to Preclinical Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on synthetic derivatives of Cremastranone, a naturally occurring homoisoflavanone. The document focuses on a series of novel derivatives, detailing their cytotoxic effects on cancer cell lines, the elucidation of their mechanisms of action, and the experimental protocols utilized in these early studies. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug discovery, providing both a summary of key findings and the methodological basis for future investigations in this area.